molecular formula C20H21Cl2N3O2 B612182 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride CAS No. 174634-09-4

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

Cat. No. B612182
CAS RN: 174634-09-4
M. Wt: 406.31
InChI Key: HAYAYGFVSIWSGQ-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas, including medicine, food, catalysts, dyes, materials, refineries, and electronics .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the sources I found.

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC) Treatment

TAS-103 has shown promising antitumor activity against NSCLC. It has been tested against fresh surgical specimens resected from patients, demonstrating significant effectiveness in reducing tumor cell DNA integrity, suggesting potential as a therapeutic agent .

Brain Tumor Therapeutics

The compound’s efficacy extends to brain tumors, where it has been evaluated for its ability to induce cytotoxic effects in vitro. The results indicate that TAS-103 could be a valuable addition to the arsenal of drugs available for treating brain tumors .

Renal Cancer Management

In studies involving renal cancer, TAS-103 has exhibited high effective rates, outperforming other investigational drugs and almost all clinically available anticancer agents. This highlights its potential as a potent drug for managing renal cancer .

Chemosensitivity Testing

TAS-103’s role in chemosensitivity testing is significant. It has been used to predict the responsiveness of various tumors to anticancer agents, which is crucial for personalized medicine approaches in oncology .

Synergistic Effects with Other Drugs

Research has indicated that TAS-103 can have synergistic effects when used in combination with certain drugs, such as cisplatin. This suggests that TAS-103 could enhance the efficacy of existing cancer treatments .

Broad-Spectrum Antitumor Activities

TAS-103 has been evaluated against a wide range of human tumors, showing excellent antitumor activities. Its broad-spectrum efficacy makes it a candidate for further research as a universal anticancer agent .

properties

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2.2ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYAYGFVSIWSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938538
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

CAS RN

174634-09-4
Record name TAS 103
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAS-103
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X260YUP2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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